molecular formula C9H9N3O B1337335 2-Azido-1-(4-methylphenyl)ethanone CAS No. 6595-30-8

2-Azido-1-(4-methylphenyl)ethanone

Cat. No. B1337335
CAS RN: 6595-30-8
M. Wt: 175.19 g/mol
InChI Key: MFBKIKMYVQMIAQ-UHFFFAOYSA-N
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Description

2-Azido-1-(4-methylphenyl)ethanone is a chemical compound with the empirical formula C9H9N3O . It is a solid substance and is considered an important intermediate in the synthesis of biologically active triazoles .


Molecular Structure Analysis

The molecule of the title compound, C9H9N3O, has an angle formed by the least-squares line through the azide group with the normal to the plane of the benzene plane ring of 46.62° . The crystal structure features C-H⋯O hydrogen bonds, which link the molecules into zigzag chains running parallel to [010] .


Physical And Chemical Properties Analysis

2-Azido-1-(4-methylphenyl)ethanone is a solid substance . Its molecular weight is 175.18726 . The SMILES string for this compound is COc1ccc (cc1)C (=O)CN= [N+]= [N-] .

Scientific Research Applications

Cyclization Reactions

2-Azido-1-(4-methylphenyl)ethanone and similar compounds have shown significant potential in cyclization reactions. For example, a cyclization reaction of 2-azido-1-(2-hydroxyphenyl)ethanones with terminal alkynoates, catalyzed by 4-dimethylaminopyridine (DMAP), leads to the synthesis of 2-aminobenzofuran-3(2H)-one derivatives. These reactions occur under mild conditions and yield moderate to good outcomes, indicating the compound's utility in organic synthesis (Meng et al., 2011).

Novel Synthesis Methods

The compound has been used in novel synthetic methods. For instance, 1-(2-Azidophenyl)ethanone, when treated with Vilsmeier reagent, yields quinoline derivatives. Such reactions showcase the versatility of 2-azido-1-(4-methylphenyl)ethanone in synthesizing complex organic structures (Amaresh & Perumal, 1998).

Thermal Decomposition Studies

Thermal decomposition of ortho-substituted phenyl azides, including compounds like 1-(2-azidophenyl)-1-ethanone, has been analyzed using various calorimetric techniques. These studies provide insights into the intrinsic molecular reactivity of such compounds, which is crucial for their safe handling and potential applications (Cardillo et al., 2010).

Antimicrobial Evaluation

2-(4-Methylphenyl)-2-oxoethyl isonicotinate, synthesized from 2-bromo-1-(4-methylphenyl)ethanone, has been studied for its antimicrobial activity. This demonstrates the potential of 2-azido-1-(4-methylphenyl)ethanone derivatives in pharmacological applications (Viveka et al., 2013).

Photochemical Reactivity

Research on 2-azido-1-(4-methylphenyl)ethanone derivatives has extended to photochemical studies. For example, aza-BODIPY derivatives synthesized using 1-(6-methoxynaphthalen-2-yl)ethanone as the starting material demonstrated significant changes in photophysical properties when naphthyl groups were attached. These derivatives, including those derived from azido compounds like 2-azido-1-(4-methylphenyl)ethanone, showed potential for applications in singlet oxygen generation, which is essential in photodynamic therapy and other photochemical processes (Jiang et al., 2015).

Hydrogen-Bonding Patterns

Studies on compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone have provided insights into hydrogen-bonding patterns. These patterns are crucial for understanding the stability and reactivity of these molecules, which can be derived from 2-azido-1-(4-methylphenyl)ethanone. Such research aids in the design of new materials and pharmaceuticals (Balderson et al., 2007).

Molecular Docking and ADMET Studies

Ethanone derivatives, closely related to 2-azido-1-(4-methylphenyl)ethanone, have been studied using molecular docking and ADMET techniques to investigate their antimicrobial properties. This research demonstrates the compound's potential in drug discovery, particularly in targeting bacterial proteins (Satya et al., 2022).

Electrosynthesis

In electrochemical studies, azido derivatives have been used to understand the mechanisms of anodic radical generation and their reactions with olefins. This research, involving compounds similar to 2-azido-1-(4-methylphenyl)ethanone, provides valuable information for developing new electrochemical synthesis methods (Plzak & Wendt, 1983).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . The product is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

Future Directions

The title compound was obtained as an intermediate during an attempt to synthesize biologically active triazoles . Triazoles are considered an important class of compounds due to their therapeutic potential . Therefore, future research could potentially focus on the synthesis and applications of triazoles.

properties

IUPAC Name

2-azido-1-(4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-7-2-4-8(5-3-7)9(13)6-11-12-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBKIKMYVQMIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451650
Record name 2-azido-1-(4-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1-(4-methylphenyl)ethanone

CAS RN

6595-30-8
Record name 2-azido-1-(4-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Arshad, S Yousuf, HM Butt, S Saeed… - … Section E: Structure …, 2012 - scripts.iucr.org
In the molecule of the title compound, C9H9N3O, the angle formed by the least-squares line through the azide group with the normal to the plane of the benzene plane ring is 46.62 (16)…
Number of citations: 1 scripts.iucr.org
VJ Majo, PT Perumal - The Journal of Organic Chemistry, 1998 - ACS Publications
An unprecedented attack of the azide functionality by iminium species, generated in situ under Vilsmeier conditions, provided a novel route for the construction of nitrogen heterocycles. …
Number of citations: 70 pubs.acs.org
MI Hussain, Y Feng, L Hu, Q Deng… - The Journal of …, 2018 - ACS Publications
The copper(II)-promoted free-radical oxidative difunctionalization of terminal alkenes to access ketoazides by utilizing molecular oxygen has been reported. A series of styrene …
Number of citations: 28 pubs.acs.org
M Aqeel Khan, A Saleem, N Ghouri… - Letters in Drug …, 2015 - ingentaconnect.com
In the present study, a series of dibenzoazepine triazole derivatives (24-39) were synthesized and evaluated for their in vitro bioactivities including antiglycation, antibacterial, DPPH …
Number of citations: 10 www.ingentaconnect.com
JAW Sklorz, M Schnucklake, M Kirste… - … , Sulfur, and Silicon …, 2016 - Taylor & Francis
The synthesis of novel functionalized 3H-1,2,3,4-triazaphosphole derivatives is presented, making use of the modular [3+2] dipolar cycloaddition reaction between an azide and a …
Number of citations: 6 www.tandfonline.com
O Prakash, K Pannu, R Prakash, A Batra - Molecules, 2006 - mdpi.com
Reaction of various ketones with [hydroxy(tosyloxy)iodo]benzene (HTIB) followed by treatment of the α-tosyloxy ketones thus generated in situ with NaN 3 offers a one-pot procedure for …
Number of citations: 34 www.mdpi.com

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